molecular formula C15H23N3O2 B13029576 Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate

Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate

Cat. No.: B13029576
M. Wt: 277.36 g/mol
InChI Key: CFEYMEPCXVSBOI-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-2-Yl)Pyrrolidine-1-Carboxylate
  • Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-4-Yl)Pyrrolidine-1-Carboxylate
  • Tert-Butyl 3-(Aminomethyl)-2-(Quinolin-3-Yl)Pyrrolidine-1-Carboxylate

Uniqueness

Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for the development of selective enzyme inhibitors and receptor modulators.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-2-pyridin-3-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(9-16)13(18)12-5-4-7-17-10-12/h4-5,7,10-11,13H,6,8-9,16H2,1-3H3

InChI Key

CFEYMEPCXVSBOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)CN

Origin of Product

United States

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